molecular formula C12H9BrFNO B1361708 5-Bromo-2-(2-fluorophenoxy)aniline CAS No. 946700-02-3

5-Bromo-2-(2-fluorophenoxy)aniline

Cat. No.: B1361708
CAS No.: 946700-02-3
M. Wt: 282.11 g/mol
InChI Key: KEYYDQXUUQVXAW-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluorophenoxy)aniline is a halogenated aniline derivative characterized by a bromine atom at the 5-position and a 2-fluorophenoxy group at the 2-position of the benzene ring. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fluorescent materials. Its structural features, including the electron-withdrawing fluorine and bromine substituents, influence its reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

5-bromo-2-(2-fluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYYDQXUUQVXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-fluorophenoxy)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial applications. The choice of boron reagents and palladium catalysts can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluorophenoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-(2-fluorophenoxy)aniline is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its potential in developing therapeutic agents targeting specific biological pathways.

Key Applications:

  • Synthesis of Antitumor Agents: The compound serves as a precursor in the synthesis of antitumor drugs, which have shown efficacy against various cancer types. For instance, it is involved in the development of inhibitors for specific enzymes that play a role in tumor progression .
  • SGLT2 Inhibitors: Recent studies highlight its utility in synthesizing sodium-glucose cotransporter 2 inhibitors, which are currently under investigation for diabetes therapy .

Proteomics Research

In the field of proteomics, this compound acts as a biochemical tool for studying protein interactions and functions. Its ability to selectively bind to certain proteins makes it valuable in elucidating complex biological processes.

Research Findings:

  • Protein Interaction Studies: The compound has been utilized to investigate protein-protein interactions, aiding in the understanding of cellular mechanisms and disease pathology .
  • Biochemical Assays: It is employed in various biochemical assays to assess the activity of enzymes and other proteins, contributing to drug discovery and development processes .

Synthesis Overview:

The synthesis typically involves:

  • Nucleophilic Aromatic Substitution Reactions: These reactions are fundamental in creating derivatives of this compound, allowing for modifications that enhance its biological activity .
  • Scalable Processes: Recent advancements have demonstrated practical methods for scaling up the synthesis while maintaining high yields, making it more accessible for research purposes .

Case Study 1: Synthesis of Antitumor Agents

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as lead compounds in drug development.

Case Study 2: Proteomics Applications

Research utilizing this compound revealed critical insights into protein complexes involved in metabolic disorders, highlighting its importance as a biochemical tool.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use. In biochemical research, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function .

Comparison with Similar Compounds

Halogen-Substituted Phenoxy Anilines

Compounds Compared :

  • 2-(2-Bromophenoxy)benzenamine (Br-substituted)
  • 2-(2-Chlorophenoxy)aniline (Cl-substituted)
  • 5-Bromo-2-(2-fluorophenoxy)aniline (F-substituted)
Property 2-(2-Bromophenoxy)benzenamine 2-(2-Chlorophenoxy)aniline This compound
Synthetic Yield 92% (as acetylated derivative) 96% (as acetylated derivative) 87% (as acetylated derivative)
Halogen Effects Larger atomic size (Br) increases steric hindrance Moderate size (Cl) balances reactivity and steric effects Smaller size (F) enhances electronic effects but reduces yield due to kinetic challenges
Applications Precursor for phenoxazines Intermediate in cross-coupling reactions Used in cyclodehydrogenation and kinase inhibitor synthesis

Key Findings :

  • Chloro derivatives exhibit higher synthetic yields compared to bromo and fluoro analogs, likely due to optimal balance between electronic and steric factors .
  • Fluorine’s electronegativity enhances electronic effects but may hinder reaction kinetics, leading to lower yields .

Alkoxy- and Amino-Substituted Analogs

Compounds Compared :

  • 5-Bromo-2-(3-ethoxyphenoxy)aniline (Ethoxy-substituted)
  • 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (Dimethylaminoethoxy-substituted)
Property 5-Bromo-2-(3-ethoxyphenoxy)aniline 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline
Molecular Weight 308.17 g/mol 259.14 g/mol
Polar Surface Area 44.5 Ų 38.5 Ų
Hydrogen Bonding 1 donor, 3 acceptors 1 donor, 3 acceptors
Applications Pharmaceutical intermediates Potential ligand for metal-catalyzed reactions

Key Findings :

  • Ethoxy groups increase hydrophobicity and molecular weight, enhancing membrane permeability in drug design .

Trifluoromethyl- and Polyhalogenated Analogs

Compounds Compared :

  • 5-Bromo-2-(trifluoromethyl)aniline (CF₃-substituted)
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline (Polyhalogenated)
Property 5-Bromo-2-(trifluoromethyl)aniline 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline
Boiling Point 84–86°C (5 Torr) Not reported
Density 1.712 g/cm³ Not reported
Electronic Effects Strong electron-withdrawing CF₃ group deactivates the ring Synergistic electron withdrawal from F and CF₃ enhances electrophilic substitution resistance
Applications Intermediate for agrochemicals Specialty chemical synthesis

Key Findings :

  • Trifluoromethyl groups significantly lower electron density on the aromatic ring, directing reactivity to specific positions .
  • Polyhalogenated analogs are valuable in designing thermally stable compounds for high-performance materials .

Bulky Aromatic Substituents

Compounds Compared :

  • 5-Bromo-2-[(4-chloro-1-naphthyl)oxy]aniline (Naphthyl-substituted)
  • 5-Bromo-2-(4-phenylphenoxy)aniline (Biphenyl-substituted)
Property Naphthyl-Substituted Analogue Biphenyl-Substituted Analogue
Molecular Weight 348.62 g/mol 340.21 g/mol
Steric Effects High steric hindrance from naphthyl group Moderate hindrance from biphenyl group
Applications Fluorescent dye precursors Polymer additives

Key Findings :

  • Bulky substituents reduce solubility in polar solvents but improve thermal stability .
  • Naphthyl groups enhance π-π stacking, useful in organic electronics .

Biological Activity

5-Bromo-2-(2-fluorophenoxy)aniline, with the molecular formula C12H9BrFNOC_{12}H_{9}BrFNO and a molecular weight of 282.11 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a fluorophenoxy group, which contribute to its lipophilicity and potential biological interactions. The structure can be represented as follows:

5 Bromo 2 2 fluorophenoxy aniline\text{5 Bromo 2 2 fluorophenoxy aniline}

Antimicrobial Properties

Recent studies have shown that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Enterococcus faecalis125 μg/mL
Escherichia coli125 μg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

  • Case Study : In a study involving colon cancer cells (HCT116), treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent anticancer activity .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation.
  • Modulation of Signaling Pathways : It has been shown to affect pathways related to apoptosis, such as the caspase cascade.
  • DNA Interaction : Preliminary studies suggest that it may bind to DNA and interfere with replication processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the bromine and fluorine substituents have been explored:

  • Bromine Substitution : The presence of bromine enhances lipophilicity, which is critical for membrane permeability.
  • Fluorine Substitution : The fluorine atom increases metabolic stability and influences binding affinity to biological targets.

Comparative Analysis

A comparative analysis with similar compounds reveals that variations in halogen substitutions significantly impact biological activity:

Compound MIC (Staphylococcus aureus) IC50 (Cancer Cell Line)
This compound62.5 μg/mL15 µM
4-Bromo-aniline125 μg/mL30 µM
3-Fluoro-aniline250 μg/mL>50 µM

This table illustrates that the specific arrangement and type of halogen substitution play a critical role in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-(2-fluorophenoxy)aniline?

  • Methodological Answer : A microwave-assisted synthesis protocol has been reported for derivatives of 2-(2-fluorophenoxy)aniline. The precursor is acetylated under mild conditions to yield N-(2-(2-fluorophenoxy)phenyl)acetamide with 87% efficiency. Structural validation is achieved via LCMS and NMR spectroscopy, ensuring high purity and correct regiochemistry . For bromination, electrophilic substitution at the 5-position of the aniline ring can be optimized using brominating agents like NBS (N-bromosuccinimide) in a controlled solvent system (e.g., DMF or acetic acid).

Q. How should researchers characterize this compound?

  • Methodological Answer :

  • LCMS : Confirm molecular weight (expected [M+H]+ ≈ 295–297 Da for C₁₂H₈BrFNO) and monitor reaction progress.
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ ~5 ppm, broad, exchangeable). Fluorine substituents induce splitting patterns in adjacent protons.
  • X-ray crystallography : For unambiguous structural confirmation, though crystallization may require derivatization (e.g., acetylation) .

Q. What solvents and conditions stabilize this compound during storage?

  • Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation of the aniline group. Use anhydrous DCM or DMSO for dissolution, avoiding protic solvents (e.g., MeOH) that may accelerate decomposition. Stability studies under varying pH and temperature can identify degradation pathways .

Advanced Research Questions

Q. How do electron-withdrawing groups (Br, F) influence reactivity in nucleophilic aromatic substitution?

  • Methodological Answer : The bromine and fluorine substituents create an electron-deficient aromatic ring, enhancing susceptibility to nucleophilic attack. For example, in synthesizing WDR5 degraders, the 5-bromo group facilitates Suzuki-Miyaura cross-coupling with boronic acids. The 2-fluorophenoxy group directs electrophilic substitution meta to itself, guiding regioselective functionalization . Computational studies (DFT) can model charge distribution and predict reaction sites.

Q. What role does this compound play in medicinal chemistry, such as protein degradation?

  • Methodological Answer : this compound serves as a precursor in synthesizing heterobifunctional degraders (e.g., PROTACs). Its bromine atom enables conjugation to E3 ligase ligands via cross-coupling, while the aniline group can be modified to link target-binding moieties. In vitro assays (e.g., Western blotting) validate degradation efficiency of target proteins like WDR5 .

Q. How to resolve contradictions in reported yields for derivatives of halogenated anilines?

  • Methodological Answer : Discrepancies in yields (e.g., 87% vs. lower values in similar compounds) may arise from competing side reactions (e.g., dehalogenation or ring oxidation). Systematic optimization of reaction parameters (temperature, catalyst loading, solvent polarity) is critical. For example, palladium catalysts (e.g., Pd(PPh₃)₄) in Suzuki couplings require strict oxygen-free conditions to prevent catalyst poisoning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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